trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol

Catalog No.
S941032
CAS No.
1867662-74-5
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol

CAS Number

1867662-74-5

Product Name

trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol

IUPAC Name

(1R,2R)-2-(2-methylpropylamino)cyclobutan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-6(2)5-9-7-3-4-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1

InChI Key

PIYFOKBULXSUEI-HTQZYQBOSA-N

SMILES

CC(C)CNC1CCC1O

Canonical SMILES

CC(C)CNC1CCC1O

Isomeric SMILES

CC(C)CN[C@@H]1CC[C@H]1O

Trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol is a chemical compound characterized by the molecular formula C8H17NO. This compound features a cyclobutane ring with an amino group and a hydroxyl group, which contributes to its versatility in organic synthesis and various scientific research applications. The presence of these functional groups allows for diverse reactivity and interaction with biological systems, making it a valuable compound in both chemistry and biology .

  • The compound may be irritating to the skin and eyes, similar to other primary amines [].
  • Inhalation may cause respiratory irritation.
, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can be reduced to yield different amine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Both the hydroxyl and amino groups can participate in substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents employed, such as producing cyclobutanone derivatives from oxidation processes.

Trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol exhibits significant biological activity due to its structural features. The amino and hydroxyl groups facilitate interactions with enzymes and receptors, influencing various biochemical pathways. This compound can be utilized in studies related to enzyme interactions and metabolic pathways, which are crucial for understanding cellular functions and developing therapeutic agents .

The synthesis of trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol typically involves a [2 + 2] cycloaddition reaction, a common method for constructing cyclobutane rings. This reaction can be performed under various conditions, often involving photochemical or thermal activation. Specific reagents may include alkenes and metal catalysts. In industrial settings, optimized versions of these synthetic routes are employed to enhance efficiency and yield through methods like continuous flow reactors.

Trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for constructing complex molecules.
  • Biological Research: The compound is valuable for studying enzyme interactions and metabolic pathways.
  • Material Science: It finds applications in polymer chemistry for developing novel materials with unique properties .

Research into the interaction of trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol with biological targets has highlighted its potential as a modulator of enzyme activity. The specific mechanisms of action depend on the molecular targets involved, which could include various enzymes or receptors that play critical roles in metabolic processes. Understanding these interactions is essential for exploring therapeutic applications of this compound.

Trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol shares structural similarities with several other compounds that contain cyclobutane rings or similar functional groups. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Trans-2-[bis(2-methylpropyl)amino]cyclobutan-1-olC12H23N2OContains two amino groups, enhancing reactivity
Trans-2-[methoxyethyl(methyl)amino]cyclobutan-1-olC8H17NO2Includes an ether functional group
1-{[bis(2-methylpropyl)amino]methyl}cyclobutan-1-olC11H23N2OFeatures a methyl substitution on the cyclobutane
2-AminoethanolC2H7NOSimple structure with both amine and alcohol groups
4-MethylmorpholineC5H11NOHeterocyclic structure contributing to different properties

The distinct combination of an amino group and hydroxyl group on the cyclobutane ring makes trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol particularly versatile in both synthetic chemistry and biological studies compared to other similar compounds.

XLogP3

1.1

Dates

Last modified: 08-16-2023

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